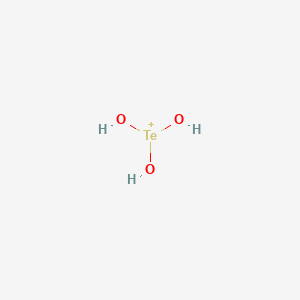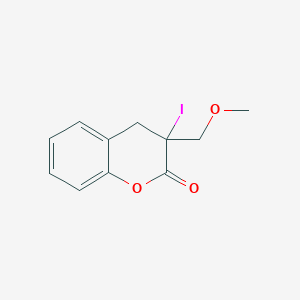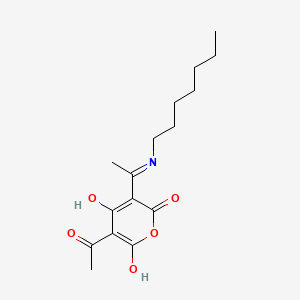
(3Z)-5-Acetyl-3-(1-(heptylamino)ethylidene)-6-hydroxypyran-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3Z)-5-Acetyl-3-(1-(heptylamino)ethylidene)-6-hydroxypyran-2,4-dione is a complex organic compound characterized by its unique structure, which includes a pyran ring, an acetyl group, and a heptylamino substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3Z)-5-Acetyl-3-(1-(heptylamino)ethylidene)-6-hydroxypyran-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of a suitable aldehyde with a heptylamine derivative, followed by cyclization to form the pyran ring. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reaction time is crucial to achieve consistent quality. Purification processes such as crystallization, distillation, or chromatography are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions: (3Z)-5-Acetyl-3-(1-(heptylamino)ethylidene)-6-hydroxypyran-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
(3Z)-5-Acetyl-3-(1-(heptylamino)ethylidene)-6-hydroxypyran-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism by which (3Z)-5-Acetyl-3-(1-(heptylamino)ethylidene)-6-hydroxypyran-2,4-dione exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
- (3Z)-5-Acetyl-3-(1-(octylamino)ethylidene)-6-hydroxypyran-2,4-dione
- (3Z)-5-Acetyl-3-(1-(hexylamino)ethylidene)-6-hydroxypyran-2,4-dione
Comparison: Compared to its analogs, (3Z)-5-Acetyl-3-(1-(heptylamino)ethylidene)-6-hydroxypyran-2,4-dione is unique due to the length of its heptylamino chain, which can influence its solubility, reactivity, and biological activity
Eigenschaften
CAS-Nummer |
132758-17-9 |
|---|---|
Molekularformel |
C16H23NO5 |
Molekulargewicht |
309.36 g/mol |
IUPAC-Name |
5-acetyl-3-(N-heptyl-C-methylcarbonimidoyl)-4,6-dihydroxypyran-2-one |
InChI |
InChI=1S/C16H23NO5/c1-4-5-6-7-8-9-17-10(2)12-14(19)13(11(3)18)16(21)22-15(12)20/h19,21H,4-9H2,1-3H3 |
InChI-Schlüssel |
JYTUSFAAGYCCSA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCN=C(C)C1=C(C(=C(OC1=O)O)C(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


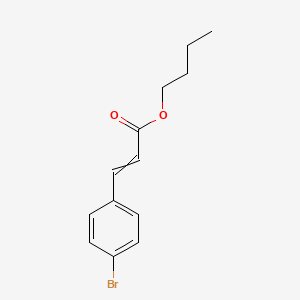
![2-{(E)-[2-(4-Chlorophenyl)-2-oxoethylidene]amino}phenolate](/img/structure/B14282329.png)

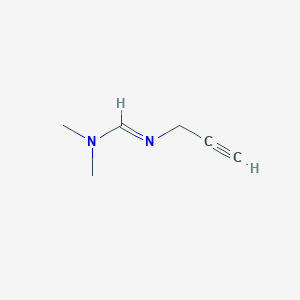
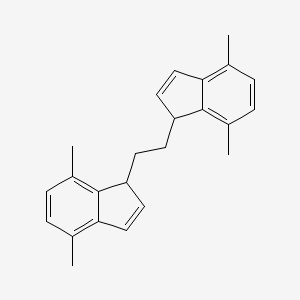

![(E)-1-[4-(Hexyloxy)phenyl]-2-(4-methoxyphenyl)diazene](/img/structure/B14282359.png)
![Silane, trimethyl[3-methyl-1-[(4-methylphenyl)sulfonyl]-1,2-butadienyl]-](/img/structure/B14282373.png)
![2-[(Octyloxy)carbonyl]benzene-1-sulfonic acid](/img/structure/B14282378.png)
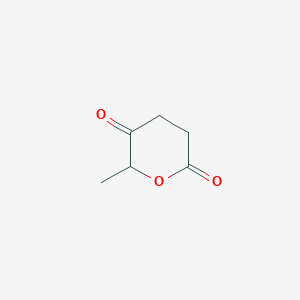
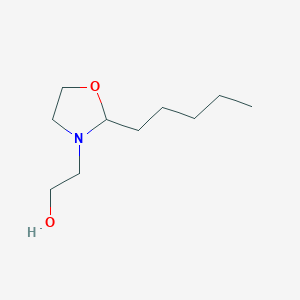
![2,2'-[Disulfanediylbis(methylene)]dinaphthalene](/img/structure/B14282415.png)
